2-{[3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(2,4-difluorophenyl)acetamide
Description
2-{[3-(4-Bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(2,4-difluorophenyl)acetamide is a structurally complex small molecule featuring a spirocyclic triazaspiro core, a 4-bromophenyl substituent, a methyl group at the 8-position, and a sulfanyl-linked acetamide moiety terminating in a 2,4-difluorophenyl group. The compound’s synthesis likely involves multi-step organic reactions, including cyclocondensation, sulfanyl group introduction, and amide coupling .
Key structural attributes include:
- Spirocyclic Core: The 1,4,8-triazaspiro[4.5]deca-1,3-diene system imposes steric constraints that may influence binding selectivity.
- Electrophilic Halogens: The 4-bromophenyl and 2,4-difluorophenyl groups enhance interactions with hydrophobic pockets in biological targets.
- Sulfanyl-Acetamide Linker: This moiety bridges the spirocyclic system and aryl group, providing rotational flexibility while maintaining electronic conjugation .
Properties
IUPAC Name |
2-[[2-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]-N-(2,4-difluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21BrF2N4OS/c1-29-10-8-22(9-11-29)27-20(14-2-4-15(23)5-3-14)21(28-22)31-13-19(30)26-18-7-6-16(24)12-17(18)25/h2-7,12H,8-11,13H2,1H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQPYXLXXVIOWGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=C(C=C(C=C3)F)F)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21BrF2N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-{[3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(2,4-difluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with hydroxyl or carbonyl groups, while reduction may produce amines or alcohols .
Scientific Research Applications
2-{[3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(2,4-difluorophenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 2-{[3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(2,4-difluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a family of triazaspiro derivatives with structural variations impacting physicochemical and biological properties. Below is a detailed comparison with two analogs:
Structural Analog 1: 2-{[3-(4-Bromophenyl)-8-Methyl-1,4,8-Triazaspiro[4.5]deca-1,3-Dien-2-yl]Sulfanyl}-N-(2,4-Dimethoxyphenyl)Acetamide
- Molecular Formula : C₂₄H₂₇BrN₄O₃S
- Molecular Weight : ~531 g/mol (calculated)
- Key Differences: Aryl Substituent: 2,4-Dimethoxyphenyl vs. 2,4-difluorophenyl. Impact: The dimethoxyphenyl analog likely exhibits higher solubility in polar solvents but reduced metabolic stability due to demethylation pathways .
Structural Analog 2: 2-((3-(4-Bromophenyl)-8-Ethyl-1,4,8-Triazaspiro[4.5]deca-1,3-Dien-2-yl)Thio)-N-(3-Fluorophenyl)Acetamide
- Molecular Formula : C₂₃H₂₄BrFN₄OS
- Molecular Weight : 503.4 g/mol
- Key Differences: Alkyl Group: 8-Ethyl vs. 8-methyl. Aryl Substituent: 3-Fluorophenyl vs. 2,4-difluorophenyl. Impact: The ethyl group increases hydrophobicity and may alter spirocyclic ring conformation, while mono-fluorination at the 3-position reduces electronic effects compared to di-fluorination .
Comparative Data Table
Research Findings
- Structural Analysis : NMR studies () reveal that substituent changes in regions A (positions 39–44) and B (29–36) directly correlate with chemical shift variations, enabling precise localization of functional groups. For example, fluorine atoms in the target compound induce deshielding in aromatic protons, distinguishing it from methoxy-substituted analogs .
- Crystallography : SHELX software () has been instrumental in refining spirocyclic structures, confirming bond lengths (e.g., C–S bond at ~1.81 Å) and dihedral angles critical for conformational stability.
Biological Activity
The compound 2-{[3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(2,4-difluorophenyl)acetamide is a complex organic molecule with potential biological activities. Its unique spirocyclic structure and functional groups suggest a promising profile for medicinal applications, particularly in oncology and cardiology. This article delves into its biological activity, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 531.47 g/mol. The structural characteristics include:
- Spirocyclic Framework : The spiro structure is known for its presence in various bioactive compounds.
- Functional Groups : Includes a brominated phenyl group and an acetamide moiety which may influence biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C24H27BrN4O3S |
| Molecular Weight | 531.47 g/mol |
| IUPAC Name | This compound |
| SMILES | COc4ccc(NC(=O)CSC2=NC1(CCN(C)CC1)N=C2c3ccc(Br)cc3)c(OC)c4 |
| InChI | InChI=1S/C24H27BrN4O3S/c1-29-12-10... |
Anticancer Potential
Research has indicated that compounds with similar spirocyclic structures exhibit significant anticancer properties. For instance, studies on related compounds have shown cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Evaluation
A study evaluated the cytotoxicity of spirocyclic compounds derived from natural products like spiromamakone A. The results showed that specific derivatives demonstrated enhanced cytotoxicity compared to their parent compounds, suggesting a structure-activity relationship (SAR) that could apply to our compound of interest .
Cardiovascular Implications
Recent research has explored the role of mitochondrial permeability transition pore (mPTP) inhibitors in myocardial infarction (MI) treatment. Compounds based on the 1,3,8-triazaspiro[4.5]decane scaffold have shown promising results in reducing apoptotic rates and improving cardiac function during reperfusion . This suggests that our compound might also possess beneficial cardiovascular properties.
The exact mechanism of action for this compound remains to be fully elucidated; however, its structural features suggest potential interactions with key biological targets:
- Inhibition of mPTP : Similar compounds have been shown to inhibit mPTP opening, which is critical in preventing cell death during ischemic events.
- Antagonistic Activity : The presence of the bromophenyl group may enhance binding affinity to various receptors or enzymes involved in cancer progression.
Q & A
Q. What are standard synthetic routes for preparing spiro-triazaspiro compounds with bromophenyl and difluorophenyl substituents?
The compound can be synthesized via coupling reactions using carbodiimide reagents (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride, EDCl) to link 4-bromophenylacetic acid derivatives with substituted anilines like 3,4-difluoroaniline. Dichloromethane is a common solvent, and triethylamine is used to maintain basic conditions. Post-reaction purification involves extraction with dichloromethane, washing with NaHCO₃, and recrystallization from methylene chloride or ethanol/water mixtures .
Q. How can the purity and structural integrity of the compound be confirmed post-synthesis?
High-resolution techniques such as X-ray crystallography (for crystal structure determination), NMR spectroscopy (for functional group analysis), and LC-MS (for molecular weight confirmation) are essential. For example, X-ray analysis reveals dihedral angles between aromatic rings (e.g., 66.4° between 4-bromophenyl and 3,4-difluorophenyl groups) and hydrogen-bonding networks (N–H⋯O, C–H⋯F) that stabilize the crystal lattice .
Q. What solvents and conditions are optimal for recrystallization?
Ethanol/water mixtures or methylene chloride are effective for recrystallization. Slow evaporation at controlled temperatures (e.g., 273 K) minimizes impurities and enhances crystal quality. For hygroscopic intermediates, rapid filtration and drying under reduced pressure are critical .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize reaction yields in spiro-triazaspiro compound synthesis?
DoE can systematically evaluate variables like temperature, reagent stoichiometry, and solvent polarity. For example, flow chemistry setups (e.g., Omura-Sharma-Swern oxidation) enable precise control of reaction parameters, reducing side products. Statistical modeling (e.g., response surface methodology) identifies optimal conditions, such as maximizing EDCl coupling efficiency while minimizing hydrolysis of reactive intermediates .
Q. What strategies resolve contradictions between spectroscopic and crystallographic data?
Discrepancies may arise from dynamic conformational changes in solution (detected by NMR) versus static crystal structures (X-ray). Advanced NMR techniques (e.g., NOESY for spatial proximity analysis) and computational modeling (DFT calculations) can reconcile differences. For instance, torsional flexibility in the acetamide linker may explain variable dihedral angles observed across techniques .
Q. How can sulfone or phosphonate moieties be incorporated into the triazaspiro scaffold without side reactions?
Electrophilic sulfonation reagents (e.g., 4-bromophenylsulfonyl chloride) can be introduced under anhydrous conditions with catalytic DMAP to enhance reactivity. Protecting groups (e.g., tert-butyl for amines) prevent undesired substitutions. Post-functionalization via Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura for aryl boronic acids) further diversifies the scaffold .
Q. What analytical methods validate biological activity in enzyme inhibition studies?
Use enzyme-specific assays (e.g., fluorescence-based inhibition assays for kinases) with positive controls (e.g., known Hedgehog pathway inhibitors). IC₅₀ values should be corroborated with cellular permeability studies (e.g., Caco-2 monolayers) and molecular docking simulations to confirm binding interactions at active sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
